4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)aniline
Description
Structural Classification within Fluorinated Aniline (B41778) Derivatives
Aniline and its derivatives are fundamental building blocks in organic chemistry. Fluorinated anilines can be broadly classified based on the number and position of fluorine substituents on the aromatic ring. This classification helps in systematically understanding their properties and reactivity.
Monofluoroanilines: These compounds contain a single fluorine atom on the aniline ring. Depending on the position of the fluorine atom relative to the amino group, they exist as three isomers: 2-fluoroaniline (B146934) (ortho), 3-fluoroaniline (B1664137) (meta), and 4-fluoroaniline (B128567) (para). nih.govnih.gov Each isomer exhibits distinct electronic properties and reactivity patterns.
Difluoroanilines and Polyfluoroanilines: Compounds with two or more fluorine atoms on the aniline ring fall into this category. The specific arrangement of the fluorine atoms significantly influences the compound's acidity, basicity, and susceptibility to further chemical transformations.
Anilines with Fluorinated Substituents: This class includes aniline derivatives where fluorine is part of a substituent group, rather than being directly attached to the aromatic ring. The trifluoromethyl group (-CF3) is a common example of such a substituent.
| Classification Category | Description | Example from 4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)aniline |
| Aniline Core | The fundamental structural unit is an aniline molecule. | The molecule is a derivative of aniline. |
| Fluorinated Substituent | Contains a fluorine-containing group attached to the aniline ring. | The trifluoromethyl (-CF3) group at the 2-position. |
| Polyfluoroaromatic Moiety | Contains a phenyl group with multiple fluorine atoms. | The 3,4-difluorophenoxy group. |
| Diaryl Ether Linkage | Two aromatic rings are connected by an oxygen atom. | The phenoxy linkage between the aniline and difluorophenyl rings. |
Significance of Difluorophenoxy and Trifluoromethyl Moieties in Organic Chemistry
The presence of both a difluorophenoxy and a trifluoromethyl group in this compound is of significant interest in organic and medicinal chemistry. These moieties are known to modulate the electronic and steric properties of molecules, which in turn can influence their biological activity and pharmacokinetic profiles.
The trifluoromethyl group (-CF3) is one of the most important fluorinated motifs in medicinal chemistry. Its key contributions include:
Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability. mdpi.com
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidation. This can increase the half-life of a drug molecule in the body. mdpi.com
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution in the parent molecule, potentially leading to stronger interactions with biological targets. mdpi.com
Bioisosterism: The CF3 group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, to fine-tune the properties of a lead compound. mdpi.com
The difluorophenoxy moiety also imparts several advantageous properties:
Modulation of Electronic Properties: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can influence the reactivity of the entire molecule and its ability to participate in hydrogen bonding or other non-covalent interactions.
Metabolic Resistance: Similar to the trifluoromethyl group, the fluorine atoms on the phenoxy ring can block sites of potential metabolic oxidation, thereby improving the metabolic stability of the compound. nih.gov
Conformational Control: The presence of the difluorophenoxy group can influence the preferred conformation of the molecule, which can be crucial for its interaction with a specific biological target.
| Moiety | Key Properties | Significance in Organic Chemistry |
| Trifluoromethyl (-CF3) | High lipophilicity, metabolic stability, strong electron-withdrawing nature. | Enhances bioavailability, prolongs drug half-life, improves binding affinity to biological targets. mdpi.com |
| Difluorophenoxy | Electron-withdrawing, metabolically stable, influences molecular conformation. | Modulates reactivity and intermolecular interactions, increases metabolic stability. nih.gov |
Overview of Research Trajectories for Complex Fluorinated Aromatics
The field of complex fluorinated aromatics is a dynamic area of research, driven by the continued demand for new molecules with tailored properties for applications in medicine, agriculture, and materials science. rsc.orgresearchgate.netmdpi.com Current research trajectories focus on several key areas:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating more efficient, selective, and environmentally benign methods for introducing fluorine and fluorine-containing groups into complex aromatic structures. This includes the development of new fluorinating reagents and catalytic systems. rsc.orgresearchgate.netmdpi.com
Late-Stage Fluorination: There is a strong emphasis on developing methods for introducing fluorine into complex molecules at a late stage of the synthesis. This allows for the rapid generation of diverse libraries of fluorinated compounds for biological screening. acs.org
Exploration of New Fluorinated Moieties: Researchers are continually exploring the synthesis and properties of novel fluorine-containing functional groups beyond the commonly used trifluoromethyl group. The aim is to expand the toolbox of medicinal chemists for fine-tuning the properties of drug candidates. bohrium.com
Applications in Drug Discovery and Agrochemicals: A major driving force for research in this area is the proven success of fluorinated compounds in the pharmaceutical and agrochemical industries. nih.govnih.gov Many research programs are focused on the design and synthesis of new fluorinated molecules with specific biological activities.
The study and synthesis of molecules like this compound are integral to these research efforts. As a complex fluorinated aromatic, it serves as a valuable intermediate for accessing even more intricate molecular architectures with potential applications in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-difluorophenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-10-3-1-8(6-11(10)15)20-7-2-4-12(19)9(5-7)13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYUAQOGNQOVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3,4 Difluorophenoxy 2 Trifluoromethyl Aniline and Its Analogues
Strategic Disconnections and Retrosynthetic Analysis for the Target Compound
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgdeanfrancispress.comamazonaws.com For 4-(3,4-difluorophenoxy)-2-(trifluoromethyl)aniline, the primary bonds for disconnection are the carbon-oxygen (C–O) ether bond and the carbon-nitrogen (C–N) bond of the aniline (B41778).
Two principal retrosynthetic pathways emerge:
Pathway A: Disconnection of the C–O Ether Bond. This is a common and effective strategy. The disconnection of the diaryl ether linkage leads to two key precursors: a substituted aniline and a substituted phenol (B47542) or aryl halide.
Disconnection A1: This involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The precursors would be 4-amino-3-(trifluoromethyl)phenol (B1283321) and 1,2-difluoro-4-halobenzene (e.g., 1-bromo-3,4-difluorobenzene).
Disconnection A2: An alternative disconnection involves 3,4-difluorophenol (B1294555) and a suitably activated 2-(trifluoromethyl)aniline (B126271) derivative, such as 4-halo-2-(trifluoromethyl)aniline .
Pathway B: Formation of the Aniline Moiety Late in the Synthesis. In this approach, the aniline's amino group is introduced in the final steps. The most common precursor to an aniline is the corresponding nitroaromatic compound. chemguide.co.uk
Disconnection B1: This pathway involves the reduction of 4-(3,4-difluorophenoxy)-2-(trifluoromethyl)nitrobenzene . This intermediate can be synthesized via an ether formation reaction between 4-chloro-1-nitro-2-(trifluoromethyl)benzene and 3,4-difluorophenol . This is often the most industrially viable route due to the activating effect of the nitro and trifluoromethyl groups towards nucleophilic aromatic substitution.
These disconnections guide the synthetic chemist in choosing the most efficient sequence of reactions based on the availability of starting materials, reaction yields, and regioselectivity control.
Installation of the Trifluoromethyl Moiety in Aniline Precursors
The trifluoromethyl (-CF3) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its unique electronic properties and high lipophilicity. nih.govnih.gov Its installation on an aromatic ring requires specialized methods.
Introducing a trifluoromethyl group at a specific position on an aromatic ring is a significant synthetic challenge. Several modern methods have been developed to achieve this with high regioselectivity.
Copper-mediated or -catalyzed trifluoromethylation has become a prominent method. nih.govbeilstein-journals.org These reactions often utilize a trifluoromethyl source such as trifluoromethyltrimethylsilane (TMSCF3), trifluoroiodomethane (CF3I), or electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents. For example, aryl iodides can be coupled with trifluoromethylsilanes in the presence of a copper(I) catalyst and a diamine ligand to yield trifluoromethylated aromatics. rsc.org A Sandmeyer-type reaction, where an arylamine is converted to a diazonium salt and subsequently treated with a trifluoromethyl source in the presence of copper, is another effective strategy for introducing the -CF3 group. beilstein-journals.org
| Trifluoromethylation Method | Reagent | Catalyst/Conditions | Substrate |
| Copper-Catalyzed Cross-Coupling | TMSCF3 or TESCF3 | CuI, Ligand (e.g., phenanthroline) | Aryl Iodide/Bromide |
| Electrophilic Trifluoromethylation | Togni's Reagent II | Cs2CO3 (catalytic) | N-hydroxyacetamido arene |
| Sandmeyer-Type Reaction | Umemoto's Reagent | Cu (catalyst), t-BuONO | Arylamine |
This table presents a summary of common regioselective trifluoromethylation methods.
The formation of an aniline from a trifluoromethylated aromatic halide can be achieved through copper-catalyzed amination reactions, a variation of the Ullmann condensation. This method is particularly useful for synthesizing substituted anilines where direct nitration and reduction are not feasible due to isomer formation. For instance, p-chlorobenzotrifluoride can undergo ammonolysis at high temperatures and pressures in the presence of a copper catalyst to produce 4-(trifluoromethyl)aniline. google.comgoogleapis.com The reaction conditions are often harsh but can be essential for specific substitution patterns.
The reduction of a nitro group is one of the most reliable and widely used methods for synthesizing anilines. wikipedia.orgnih.govresearchgate.net This transformation is highly efficient and compatible with a wide range of other functional groups, including the trifluoromethyl group and diaryl ethers.
Several methods exist for this reduction, each with its own advantages. youtube.com
Catalytic Hydrogenation: This method involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org It is a clean and high-yielding method, often considered a "green" chemistry approach.
Metal-Acid Systems: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). chemguide.co.ukyoutube.com The reaction of tin and concentrated HCl with nitrobenzene (B124822) is a common laboratory-scale synthesis of aniline. youtube.com Iron in acidic media is often preferred for industrial-scale productions. wikipedia.org
Other Reducing Agents: Reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be used for the reduction of nitroaromatics. wikipedia.org
The choice of method depends on the scale of the synthesis, the presence of other functional groups, and cost considerations.
| Reduction Method | Reagents | Typical Conditions | Notes |
| Catalytic Hydrogenation | H2 gas, Pd/C or Raney Ni | Methanol or Ethanol solvent, RT to moderate temp. | Clean, high yield, sensitive to some functional groups. |
| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Reflux | Robust, widely used, can generate significant waste. |
| Sulfide Reduction | Na2S or NaSH | Aqueous or alcoholic solution | Can be selective for one nitro group in dinitro compounds. |
This table compares common methods for the reduction of nitroaromatic compounds to anilines.
Grignard reagents are powerful tools in organic synthesis. In the context of trifluoromethylated aromatics, they are typically prepared from the corresponding aryl halide. For example, 2-chloro or 2-bromobenzotrifluoride (B1265661) can react with magnesium metal, often activated with lithium chloride (LiCl), to form 2-(trifluoromethyl)phenylmagnesium halide. researchgate.net This Grignard reagent can then react with various electrophiles. While not a direct route to the aniline itself, this methodology is crucial for creating analogues or precursors by forming new carbon-carbon bonds, which can then be further functionalized. google.com It should be noted that the trifluoromethyl group can be unstable under certain nucleophilic or high-temperature conditions. acs.org
Formation of the Difluorophenoxy Ether Linkage
The synthesis of the diaryl ether bond is a key step in assembling the target molecule. The most common strategies involve nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
In an SNAr approach, a nucleophilic phenoxide attacks an electron-deficient aromatic ring that contains a good leaving group (typically a halide). The presence of strong electron-withdrawing groups, such as nitro (-NO2) and trifluoromethyl (-CF3), ortho or para to the leaving group activates the ring towards nucleophilic attack. Therefore, the reaction between the sodium or potassium salt of 3,4-difluorophenol and a substrate like 4-chloro-1-nitro-2-(trifluoromethyl)benzene proceeds efficiently under relatively mild conditions to form the diaryl ether linkage. The subsequent reduction of the nitro group yields the final product.
Alternatively, transition metal-catalyzed methods like the Ullmann condensation or Buchwald-Hartwig amination can be employed. The Ullmann reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. Modern variations of these cross-coupling reactions may use palladium or nickel catalysts with specialized ligands, allowing the reaction to proceed under milder conditions with a broader substrate scope. springernature.com
Nucleophilic Aromatic Substitution Strategies for Aryl Ether Formation
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for forming C-O bonds, particularly in the synthesis of aryl ethers. acs.orgnih.gov This reaction is especially effective when the aromatic ring is activated by electron-withdrawing groups, such as nitro, cyano, or trifluoromethyl groups, which stabilize the intermediate Meisenheimer complex. nih.gov The presence of fluorine atoms on the aromatic ring further facilitates this reaction, as fluorine is a good leaving group in SNAr reactions. acs.orgnih.govmdpi.com
In the context of synthesizing this compound, an SNAr approach would typically involve the reaction of a suitably substituted phenoxide with an activated fluorinated aromatic compound. For instance, the reaction of 3,4-difluorophenol with a derivative of 2-(trifluoromethyl)aniline bearing a good leaving group at the 4-position, or conversely, the reaction of a 4-aminophenoxide derivative with 1,2-difluoro-4-(trifluoromethyl)benzene, could be envisioned. The efficiency of the SNAr reaction is influenced by factors such as the nature of the solvent, the base used to generate the phenoxide, and the reaction temperature. nih.gov
Table 1: Key Features of Nucleophilic Aromatic Substitution for Aryl Ether Formation
| Feature | Description |
| Mechanism | Addition of a nucleophile to an electron-deficient aromatic ring, followed by elimination of a leaving group. |
| Activating Groups | Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are crucial for activating the aromatic ring towards nucleophilic attack. nih.gov |
| Leaving Groups | Halogens (especially fluorine) are common and effective leaving groups. acs.org |
| Reaction Conditions | Typically requires a strong base to generate the nucleophile (e.g., phenoxide) and is often carried out in polar aprotic solvents. |
| Advantages | High atom economy and often proceeds with high regioselectivity. acs.org |
Williamson Ether Synthesis in Fluorinated Aromatic Systems
The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and asymmetrical ethers. gold-chemistry.orgwikipedia.org The reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com While traditionally used for the synthesis of alkyl ethers, this methodology can be adapted for the preparation of aryl ethers, including those containing fluorine atoms. fluorine1.rufluorine1.ru
For the synthesis of this compound, a Williamson-type approach could involve the reaction of the sodium or potassium salt of 4-amino-3-(trifluoromethyl)phenol with 1,2-difluoro-4-halobenzene. However, the reactivity of aryl halides in SN2 reactions is generally lower than that of alkyl halides, and harsh reaction conditions may be required. masterorganicchemistry.com The choice of a primary alkyl halide is optimal for this reaction to avoid competing elimination reactions. wikipedia.org
Table 2: Comparison of SNAr and Williamson Ether Synthesis for Fluorinated Aryl Ethers
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Williamson Ether Synthesis |
| Substrate | Electron-deficient aromatic ring with a good leaving group. | Alkyl halide (preferably primary) and an alkoxide/phenoxide. wikipedia.orgmasterorganicchemistry.com |
| Nucleophile | Typically a phenoxide or alkoxide. | An alkoxide or phenoxide. wikipedia.org |
| Mechanism | Addition-Elimination. | SN2. wikipedia.orgmasterorganicchemistry.com |
| Application to Fluorinated Systems | Highly effective due to the activating effect of fluorine atoms. acs.orgmdpi.com | Can be challenging with aryl halides, but applicable with appropriate substrates. fluorine1.ru |
Palladium-Catalyzed Aryl Ether Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its oxygen-analogue for C-O bond formation, have emerged as powerful tools for the synthesis of diaryl ethers. acs.orgorganic-chemistry.orgrsc.org These methods offer milder reaction conditions compared to traditional methods and exhibit broad substrate scope. nih.gov The synthesis of diaryl ethers can be achieved by coupling an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. organic-chemistry.orgnih.gov
The synthesis of this compound via this route could involve the coupling of 4-bromo-2-(trifluoromethyl)aniline (B1265437) with 3,4-difluorophenol, or 1-bromo-3,4-difluorobenzene with 4-amino-3-(trifluoromethyl)phenol. The choice of ligand is critical for the success of these reactions, influencing both the yield and the selectivity of the process. nih.gov
Chemo- and Regioselectivity in Multi-Substituted Aromatic Systems Synthesis
The synthesis of polysubstituted aromatic compounds like this compound presents significant challenges in controlling chemo- and regioselectivity. nih.govmdpi.com The directing effects of the various substituents on the aromatic rings must be carefully considered during each synthetic step. For instance, in electrophilic aromatic substitution reactions, the trifluoromethyl group is a deactivating, meta-directing group, while the phenoxy group is an activating, ortho-, para-directing group. In nucleophilic aromatic substitution, the positions of electron-withdrawing groups dictate the site of nucleophilic attack. researchgate.net
Achieving the desired substitution pattern often requires a multi-step synthetic sequence where the order of substituent introduction is crucial. Protecting groups may also be necessary to block certain positions from reacting, thereby directing the incoming substituent to the desired location. nih.govacs.org The inherent reactivity of the starting materials and intermediates must be carefully managed to prevent undesired side reactions. mdpi.com
Green Chemistry Principles in the Synthesis of Fluorinated Anilines
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. atiner.grnih.gov This includes the use of safer solvents, renewable feedstocks, and more energy-efficient processes. dovepress.com
Catalytic Hydrogenation Methods for Amine Synthesis
The reduction of nitro compounds is a fundamental transformation for the synthesis of anilines. guidechem.comnbinno.com Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, is a highly efficient and atom-economical method for this reduction. google.comncert.nic.in This process typically uses hydrogen gas as the reductant, with water being the only byproduct. ncert.nic.in Recent advancements have focused on developing more sustainable and selective catalysts, including those based on non-precious metals and biocatalytic systems. chemrxiv.orgorganic-chemistry.org The use of catalytic hydrogenation aligns well with green chemistry principles by avoiding the use of stoichiometric and often hazardous reducing agents. google.com
Application of Ionic Liquids as Reaction Media
The use of ionic liquids (ILs) as alternative reaction media has garnered significant attention in synthetic organic chemistry due to their unique physicochemical properties, such as low vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of organic and inorganic compounds. researchgate.net These characteristics make them attractive "green" alternatives to conventional volatile organic solvents. In the context of synthesizing this compound and its analogues, ionic liquids have been effectively employed in nucleophilic aromatic substitution (SNAr) reactions, particularly in the copper-catalyzed Ullmann diaryl ether synthesis. researchgate.nettandfonline.com
Research has demonstrated that ionic liquids can facilitate the synthesis of diaryl ethers under milder conditions and often with improved yields compared to traditional high-temperature methods. tandfonline.com The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. Imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]), have been successfully used as solvents for the synthesis of various diaryl ethers. tandfonline.com
For instance, the reaction of different aryl halides with potassium phenoxides, catalyzed by copper(I) chloride (CuCl), has been shown to proceed efficiently in [bmim][BF4] and [bmim][PF6], yielding diaryl ethers in the range of 54–90%. tandfonline.com This methodology is directly applicable to the synthesis of analogues of this compound.
A study on the synthesis of diaryl thioethers, a related class of compounds, highlighted the optimization of Ullmann-type reactions in ionic liquids. tandfonline.comunipi.it Optimal conditions were identified as using copper powder as the catalyst and potassium carbonate (K2CO3) as the base in 1-butyl-3-methylimidazolium bromide ([BMIM]Br) at 150°C, which resulted in a 95% conversion of the aryl iodide. tandfonline.comunipi.it Furthermore, the combination of ionic liquids with microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. tandfonline.comunipi.it Specifically, the Ullmann reaction in [BMIM]Br under microwave irradiation at 130°C yielded the desired product in 85% yield in just 40 minutes. tandfonline.comunipi.it
The choice of ionic liquid can be crucial to the success of the reaction. For example, an efficient synthesis of unsymmetrical diaryl ethers has been developed using potassium phosphate (B84403) (K3PO4) as a mediator in [bmim]BF4. researchgate.net This procedure involves the deprotection of aryl methanesulfonates followed by an SNAr reaction with an activated aryl halide.
The data from these studies indicate that ionic liquids not only act as solvents but can also play a role in promoting the reaction, potentially through the stabilization of intermediates or catalytic species. researchgate.net The ease of product isolation, often through simple extraction, and the potential for recycling and reusing the ionic liquid and catalyst system further enhance the attractiveness of this approach for industrial applications. researchgate.nettandfonline.com
Table 1: Synthesis of Diaryl Ethers and Analogues in Ionic Liquids
| Aryl Halide | Phenol/Thiol | Ionic Liquid | Catalyst | Base | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Potassium phenoxide | [bmim][BF4] | CuCl | - | Not specified | 72 | tandfonline.com |
| 4-Iodotoluene | Potassium phenoxide | [bmim][BF4] | CuCl | - | Not specified | 75 | tandfonline.com |
| 1-Bromo-4-nitrobenzene | Potassium phenoxide | [bmim][BF4] | CuCl | - | Not specified | 90 | tandfonline.com |
| Aryl Iodide | Aryl Thiol | [BMIM]Br | Cu | K2CO3 | 150°C, 22h | 95 (conversion) | tandfonline.comunipi.it |
| Aryl Iodide | Aryl Thiol | [BMIM]Br | Cu | K2CO3 | 130°C, 40 min, MW | 85 | tandfonline.comunipi.it |
Reactivity and Reaction Mechanisms of 4 3,4 Difluorophenoxy 2 Trifluoromethyl Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline functional group is characterized by the lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. It is also the site of transformations that can dramatically alter the functionality of the aromatic ring.
The lone pair on the nitrogen atom of the aniline group makes it a target for various electrophiles, leading to the formation of new nitrogen-carbon, nitrogen-sulfur, or nitrogen-nitrogen bonds.
The nitrogen atom of 4-(3,4-difluorophenoxy)-2-(trifluoromethyl)aniline can readily react with acylating and sulfonylating agents. These reactions are fundamental in organic synthesis for the protection of the amine group or for the synthesis of biologically active amides and sulfonamides.
Acylation: This reaction involves the treatment of the aniline with acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride) to form N-aryl amides. The reaction proceeds via nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The presence of the electron-withdrawing -CF₃ group ortho to the amine is expected to decrease the nucleophilicity of the nitrogen, potentially requiring more forcing conditions (e.g., heating or the use of a stronger base) compared to unsubstituted aniline.
Sulfonylation: Similarly, sulfonamides are formed by reacting the aniline with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. These reactions are crucial for creating sulfonylated anilines, a common motif in medicinal chemistry. nih.gov Modern methods, such as visible-light-mediated reactions with sulfonyl fluorides or sulfinate salts, offer mild conditions for this transformation. nih.govrsc.org For the target compound, the reduced nucleophilicity of the amine would be a key consideration in selecting the appropriate reaction conditions.
| Reaction Type | Typical Reagents | Expected Product Type | Key Considerations for the Target Compound |
|---|---|---|---|
| Acylation | Acyl Halides (R-COCl), Carboxylic Anhydrides ((RCO)₂O) | N-Aryl Amide | Reduced amine nucleophilicity due to the ortho-CF₃ group may require a catalyst or heating. |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl), Sulfonyl Fluorides (R-SO₂F) | N-Aryl Sulfonamide | Base (e.g., pyridine) is typically required. Photoredox catalysis offers a modern, milder alternative. rsc.org |
Direct N-alkylation and N-arylation of the primary amine can be challenging due to the potential for over-reaction to form secondary and tertiary amines. However, controlled conditions can yield the desired products.
Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides. The reaction's success is often hampered by the decreased nucleophilicity of the aniline and potential side reactions.
Arylation: N-arylation involves forming a bond between the aniline nitrogen and an aryl group. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which uses palladium catalysts to couple the amine with an aryl halide or triflate. These methods are generally tolerant of a wide range of functional groups.
One of the most versatile transformations of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺). organic-chemistry.orgresearchgate.net This is typically achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.orgresearchgate.net
The resulting diazonium salt of this compound is a valuable intermediate that can be converted into a wide array of functional groups through Sandmeyer or Sandmeyer-type reactions. organic-chemistry.orgnih.gov These reactions typically involve a copper(I) salt catalyst and proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Key Sandmeyer Transformations:
Halogenation: Treatment with CuCl, CuBr, or KI can replace the diazonium group with -Cl, -Br, or -I, respectively. organic-chemistry.org
Cyanation: Using CuCN introduces a nitrile (-CN) group, which is a versatile precursor for carboxylic acids, amides, and amines. wikipedia.org
Hydroxylation: Reaction with copper(I) oxide in the presence of copper(II) nitrate (B79036) can yield the corresponding phenol (B47542). wikipedia.org
Trifluoromethylation: More recent "Sandmeyer-type" protocols allow for the introduction of a -CF₃ group using reagents like TMSCF₃ with a copper catalyst. wikipedia.orgorganic-chemistry.org
| Transformation | Typical Reagents | Product Functional Group | Reference Reaction |
|---|---|---|---|
| Chlorination | NaNO₂, HCl; then CuCl | -Cl | Sandmeyer Reaction wikipedia.org |
| Bromination | NaNO₂, HBr; then CuBr | -Br | Sandmeyer Reaction nih.gov |
| Cyanation | NaNO₂, H⁺; then CuCN | -CN | Sandmeyer Reaction wikipedia.org |
| Fluorination | NaNO₂, HBF₄; then heat | -F | Balz-Schiemann Reaction organic-chemistry.org |
| Trifluoromethylation | NaNO₂, H⁺; then Cu(I) salt, TMSCF₃ | -CF₃ | Sandmeyer-type Reaction organic-chemistry.org |
Primary anilines, including this compound, undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. nih.govderpharmachemica.com This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The reaction is typically reversible and often catalyzed by an acid or base. The formation of the C=N double bond is a key step in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.netinternationaljournalcorner.com
The rate and equilibrium of Schiff base formation can be influenced by the electronic properties of both the aniline and the carbonyl compound. The electron-withdrawing substituents on the aniline ring of the target compound would decrease its nucleophilicity, potentially slowing the reaction compared to simpler anilines.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The amino group (-NH₂) is a powerful activating and ortho-, para-directing group due to its ability to donate its lone pair of electrons into the benzene (B151609) ring via resonance. wikipedia.org This donation stabilizes the cationic intermediate (the sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions.
However, the reactivity of the aniline ring in this compound is complex.
The -NH₂ group strongly directs incoming electrophiles to the positions ortho and para to it (positions 3, 5, and the already substituted position 1).
The -CF₃ group at position 2 is a very strong deactivating group and a meta-director.
Considering these competing effects:
Position 1 is occupied by the -NH₂ group.
Position 2 is occupied by the -CF₃ group.
Position 4 is occupied by the -OAr group.
The positions available for substitution are 3, 5, and 6.
The powerful activating effect of the amino group is the dominant factor. It strongly directs incoming electrophiles to its ortho positions (3 and 5). Position 5 is sterically less hindered than position 3 (which is adjacent to the bulky -CF₃ group). Therefore, electrophilic substitution is most likely to occur at position 5 . The strong deactivating nature of the trifluoromethyl group further disfavors substitution at positions 3 and 6. In strongly acidic conditions, the aniline nitrogen can be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group, but these conditions are often avoided to maintain the activating nature of the amine.
Electrophilic Aromatic Substitution on the Aniline-Substituted Ring
Influence of Fluorine and Trifluoromethyl Substituents on Ring Activation and Deactivation
The reactivity of the aniline ring in this compound towards electrophiles is a balance of the activating effect of the amino group and the deactivating effects of the trifluoromethyl and difluorophenoxy substituents. The amino (-NH₂) group is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. byjus.comwikipedia.org This increases the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. byjus.com
Conversely, the trifluoromethyl (-CF₃) group is a strong deactivating group. mdpi.comvanderbilt.edu This is primarily due to the high electronegativity of the fluorine atoms, which exert a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. mdpi.com This effect reduces the electron density of the ring, making it less reactive towards electrophiles. vanderbilt.edu The fluorine atoms on the phenoxy ring also contribute to the deactivation of the aniline ring, albeit to a lesser extent, through their electron-withdrawing inductive effects.
| Substituent | Effect on Aniline Ring | Mechanism of Action |
|---|---|---|
| Amino (-NH₂) | Strongly Activating | Resonance donation of lone pair electrons (+M effect) |
| Trifluoromethyl (-CF₃) | Strongly Deactivating | Strong inductive electron withdrawal (-I effect) |
| 3,4-Difluorophenoxy | Deactivating | Inductive electron withdrawal (-I effect) by fluorine atoms |
Regioselectivity in Ortho-, Meta-, and Para-Substituted Anilines
The directing influence of the substituents on the aniline ring determines the position of electrophilic attack. The amino group is a potent ortho-, para- director. byjus.comwikipedia.orglkouniv.ac.in This is because the resonance structures of the intermediate carbocation (the sigma complex or Wheland intermediate) formed during electrophilic attack at the ortho and para positions allow for the positive charge to be delocalized onto the nitrogen atom, which provides significant stabilization. wikipedia.orglkouniv.ac.in
The trifluoromethyl group, being a deactivating group, is generally a meta-director for electrophilic substitution on a benzene ring. vanderbilt.edulkouniv.ac.in This is because attack at the meta position avoids placing the positive charge of the carbocation intermediate on the carbon atom directly bonded to the electron-withdrawing -CF₃ group, which would be highly destabilizing. lkouniv.ac.in
In the case of this compound, the powerful ortho-, para-directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. The position para to the amino group is already substituted with the difluorophenoxy group. The two ortho positions are at C3 and C5. The C2 position is occupied by the trifluoromethyl group. Steric hindrance from the bulky trifluoromethyl group at the C2 position may influence the relative rates of substitution at the C3 and C5 positions.
| Position of Electrophilic Attack | Directing Influence | Stability of Intermediate Carbocation |
|---|---|---|
| Ortho to -NH₂ (C3, C5) | Favored by -NH₂ group | Stabilized by resonance involving the nitrogen lone pair |
| Para to -NH₂ (C4) | Blocked by difluorophenoxy group | N/A |
| Meta to -NH₂ (C2, C6) | Disfavored by -NH₂ group | Less stable intermediate |
Reactivity of the Difluorophenoxy Ether Linkage
The ether linkage in this compound is generally stable due to the strength of the C-O bond. However, it can undergo cleavage under specific and often harsh reaction conditions.
Ether Cleavage Reactions under Acidic Conditions
The cleavage of diaryl ethers is typically challenging and requires strong acids such as HBr or HI at high temperatures. wikipedia.orglibretexts.orgchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orgchemistrysteps.com In the case of this compound, the presence of electron-withdrawing groups on both aromatic rings makes the ether linkage even more resistant to cleavage. These groups reduce the electron density on the ether oxygen, making it less basic and therefore less readily protonated. Cleavage, if it were to occur, would likely result in the formation of 4-amino-3-(trifluoromethyl)phenol (B1283321) and 1,2-difluoro-4-halobenzene.
Potential for Nucleophilic Aromatic Substitution on the Difluorophenoxy Ring
The difluorophenoxy ring is activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the two electron-withdrawing fluorine atoms. wikipedia.orgfiveable.melibretexts.orgmasterorganicchemistry.com In SₙAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. wikipedia.orgfiveable.me For a reaction to occur, there must be a good leaving group on the ring and the ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the difluorophenoxy moiety, the fluorine atoms themselves can act as leaving groups. The presence of the ether linkage and the other fluorine atom would further activate the ring towards nucleophilic attack. This makes the difluorophenoxy ring a potential site for reaction with strong nucleophiles.
Transformations of the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability and is generally unreactive under many conditions. mdpi.comtcichemicals.com However, it can undergo certain transformations, although these often require specific reagents and reaction conditions.
Functional Group Interconversions of the -CF₃ Moiety
The conversion of a trifluoromethyl group into other functional groups is a challenging transformation in organic synthesis. tcichemicals.comresearchgate.net Due to the strength of the C-F bonds, harsh conditions are often necessary. tcichemicals.com However, methods have been developed for the selective transformation of aromatic trifluoromethyl groups. These can include partial reduction to a difluoromethyl or monofluoromethyl group, or conversion to a carboxylic acid or other functional groups through reactions involving C-F bond cleavage. tcichemicals.comresearchgate.net These transformations are often facilitated by the use of specific reagents such as organometallic complexes or strong Lewis acids. tcichemicals.com The specific interconversions applicable to this compound would depend on the desired functional group and the compatibility of the reagents with the other functional groups present in the molecule.
Interaction and Influence of the Trifluoromethyl Group on Remote Functionalities
The trifluoromethyl group is renowned in organic chemistry for its powerful inductive electron-withdrawing effect (-I effect), a consequence of the high electronegativity of the three fluorine atoms. solubilityofthings.commdpi.com This effect is primarily transmitted through the sigma bond framework of the molecule, leading to a significant decrease in electron density on the adjacent aromatic ring.
Electronic Influence on the Aniline Moiety:
The most immediate and pronounced effect of the ortho-trifluoromethyl group is the deactivation of the aniline ring and a reduction in the nucleophilicity of the amino group (-NH2). The strong -I effect of the -CF3 group withdraws electron density from the benzene ring, making it less susceptible to electrophilic aromatic substitution. Furthermore, this electron withdrawal extends to the nitrogen atom of the amino group, decreasing its ability to donate its lone pair of electrons. This reduction in basicity is a well-documented phenomenon in aniline derivatives bearing electron-withdrawing substituents. journaleras.com Quantum chemical calculations and pKa measurements on substituted anilines have consistently shown that electron-withdrawing groups decrease the basicity of the amino group. journaleras.com
This table illustrates the contrasting electronic effects of methoxy (B1213986) and trifluoromethoxy groups, highlighting the strong electron-withdrawing nature imparted by the fluorine atoms.
Influence on the Ether Linkage and the Remote Difluorophenoxy Ring:
Research on analogous aromatic ethers indicates that the electronic nature of one aromatic ring can affect the reactivity of the other, albeit to a lesser extent than directly attached substituents. nih.gov The deactivating effect of the trifluoromethyl group on the aniline ring will likely have a modest deactivating influence on the difluorophenoxy ring for electrophilic aromatic substitution reactions.
Steric Hindrance and Conformational Effects:
Beyond its electronic effects, the trifluoromethyl group exerts a significant steric influence due to its bulkiness, which is larger than that of a methyl group. mdpi.com Positioned ortho to the amino group, the -CF3 group can sterically hinder reactions involving the nitrogen atom. This "ortho effect" is a known phenomenon in substituted anilines, where bulky ortho substituents can impede the approach of reagents and affect the stability of reaction intermediates. quora.comstackexchange.com
Advanced Spectroscopic Characterization and Structural Elucidation of 4 3,4 Difluorophenoxy 2 Trifluoromethyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule such as 4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.
Proton NMR (¹H NMR) Spectral Analysis
Detailed experimental ¹H NMR data for this compound is not widely available in the public domain. However, a theoretical analysis predicts a complex spectrum due to the presence of two distinct aromatic rings. The protons on the aniline (B41778) ring and the difluorophenoxy ring would exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing trifluoromethyl group, the electron-donating amino group, the ether linkage, and the fluorine substituents. The amino (-NH₂) protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons would resonate in the downfield region, typically between 6.5 and 8.0 ppm, with their multiplicity dictated by spin-spin coupling with neighboring protons and potentially through-space coupling with fluorine atoms.
Carbon-13 NMR (¹³C NMR) Spectral Analysis
Similar to the proton NMR data, specific experimental ¹³C NMR spectral data for this compound is scarce in publicly accessible literature. A predicted ¹³C NMR spectrum would display distinct signals for each of the 13 carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbons directly bonded to fluorine atoms would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature in ¹³C NMR spectroscopy of fluorinated compounds. The chemical shifts of the aromatic carbons would be influenced by the various substituents, with carbons attached to the electronegative oxygen, nitrogen, and fluorine atoms appearing at lower field.
Fluorine-19 NMR (¹⁹F NMR) Chemical Shift Analysis and Stereochemical Assignments
¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic molecules due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. For this compound, the ¹⁹F NMR spectrum would be expected to show distinct signals for the trifluoromethyl (CF₃) group and the two fluorine atoms on the phenoxy ring. The CF₃ group would likely appear as a singlet, while the two aromatic fluorine atoms would exhibit complex splitting patterns due to coupling with each other (F-F coupling) and with neighboring protons (H-F coupling). The precise chemical shifts and coupling constants would be invaluable for confirming the substitution pattern on the aromatic rings.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Assignment
To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the two aromatic rings, helping to assign adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity between protons and carbons (typically over two to three bonds). It would be instrumental in confirming the connection of the aniline and difluorophenoxy rings through the ether linkage by observing correlations between protons on one ring and carbons on the other.
The application of these 2D NMR techniques would provide a complete and unambiguous assignment of the molecular structure of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amino) | 3300-3500 | Symmetric and Asymmetric Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C=C (Aromatic) | 1450-1600 | Ring Stretching |
| C-O-C (Ether) | 1000-1300 | Asymmetric Stretching |
| C-N | 1250-1360 | Stretching |
| C-F (Aromatic) | 1100-1400 | Stretching |
| C-F (CF₃) | 1100-1200 | Stretching |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a powerful non-destructive technique for probing the molecular vibrations of a sample, providing a detailed fingerprint based on its unique structural features. The Raman spectrum of this compound would be characterized by a series of distinct bands corresponding to the vibrational modes of its constituent functional groups: the 2-(trifluoromethyl)aniline (B126271) core, the 3,4-difluorophenoxy substituent, and the ether linkage.
Key expected Raman bands would include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.
N-H Stretching: The aniline -NH₂ group would exhibit symmetric and asymmetric stretching vibrations, generally found between 3300 and 3500 cm⁻¹. The position can be influenced by hydrogen bonding in the solid state.
C-C Ring Vibrations: The stretching modes of the two aromatic rings would produce a series of characteristic bands between 1400 and 1650 cm⁻¹.
CF₃ Vibrations: The trifluoromethyl group has strong, characteristic vibrational modes. Symmetric and asymmetric C-F stretching vibrations are expected to produce intense Raman bands, typically in the 1100-1350 cm⁻¹ region.
C-O-C Ether Linkage: The asymmetric and symmetric stretching of the diaryl ether bond would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
C-F Stretching (Ring): Vibrations associated with the C-F bonds on the difluorophenoxy ring are expected in the 1150-1250 cm⁻¹ range.
C-N Stretching: The stretching vibration of the bond between the aniline ring and the amino group typically appears in the 1250-1350 cm⁻¹ region.
Complete Vibrational Assignment and Analysis of Fundamental Modes
The following table provides a theoretical assignment for the most characteristic fundamental modes.
| Expected Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description |
| ~3450-3500 | νₐₛ(NH₂) | Asymmetric N-H stretching |
| ~3350-3400 | νₛ(NH₂) | Symmetric N-H stretching |
| ~3050-3100 | ν(C-H) | Aromatic C-H stretching |
| ~1600-1630 | δ(NH₂) | NH₂ scissoring/bending |
| ~1580-1610 | ν(C=C) | Aromatic ring stretching |
| ~1450-1520 | ν(C=C) | Aromatic ring stretching |
| ~1280-1340 | ν(C-N) | Aryl-N stretching |
| ~1220-1280 | νₐₛ(C-O-C) | Asymmetric C-O-C ether stretching |
| ~1100-1300 | ν(C-F) | C-F stretching from CF₃ group |
| ~1150-1250 | ν(C-F) | C-F stretching from difluoro-ring |
This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₈F₅NO. In positive-ion mode, the molecule would typically be observed as the protonated species, [M+H]⁺.
The theoretical exact mass provides a critical benchmark for confirming the identity of the synthesized compound.
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| [M+H]⁺ | [C₁₃H₉F₅NO]⁺ | 290.06042 |
The theoretical mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).
Fragmentation Pathway Analysis and Structural Characterization (e.g., ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), allows for the structural elucidation of a molecule by analyzing its fragmentation patterns upon collision-induced dissociation (CID). For this compound, protonation is most likely to occur at the nitrogen atom of the amino group, forming the precursor ion [C₁₃H₉F₅NO]⁺ with an m/z of ~290.06.
A plausible fragmentation pathway for this precursor ion would involve the cleavage of the molecule's weakest bonds. Key fragmentation steps could include:
Cleavage of the Ether Bond: The C-O ether linkage is a common site for fragmentation. Cleavage could occur on either side of the oxygen atom, leading to two primary fragmentation routes.
Loss of the difluorophenoxy radical followed by hydrogen rearrangement, or formation of a difluorophenol molecule.
Formation of the 2-(trifluoromethyl)aniline cation.
Loss of CF₃: The bond between the aromatic ring and the trifluoromethyl group could cleave, leading to the loss of a ·CF₃ radical (69 Da), although this is often less favorable than other pathways.
Cleavage of the Aniline Ring: Fragmentation of the aromatic rings themselves can occur under higher energy conditions.
A proposed fragmentation scheme is outlined in the table below.
| m/z (Theoretical) | Proposed Formula | Description of Fragment |
| 290.06 | [C₁₃H₉F₅NO]⁺ | Protonated molecule (Parent Ion) |
| 161.05 | [C₇H₇F₃N]⁺ | Ion resulting from cleavage of the ether C-O bond, forming the 2-(trifluoromethyl)aniline cation. |
| 130.01 | [C₆H₄F₂O]⁺ | Ion resulting from cleavage of the ether C-O bond, forming the 3,4-difluorophenoxy cation. |
X-ray Crystallography and Solid-State Structural Analysis
To date, a crystal structure for this specific compound has not been deposited in public databases. However, a crystallographic analysis would involve growing a single, high-quality crystal from a suitable solvent. libretexts.org The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.org This analysis would reveal crucial details about intermolecular interactions in the solid state, such as hydrogen bonding involving the -NH₂ group and potential π-π stacking between the aromatic rings.
Determination of Molecular Conformation and Dihedral Angles
The presence of the bulky -CF₃ group at the ortho position to the ether linkage would likely introduce significant steric hindrance. This steric strain would prevent the molecule from adopting a planar conformation. Instead, the two aromatic rings are expected to be twisted relative to each other. Studies on substituted anilines suggest that the amino group may be slightly pyramidalized rather than perfectly planar with the ring. innovareacademics.inresearchgate.net
Key dihedral angles that would define the molecule's conformation are listed below with their predicted values based on steric and electronic considerations.
| Dihedral Angle | Description | Predicted Value (°) | Rationale |
| C(Ar¹)-O-C(Ar²)-C(Ar²) | Defines the twist between the two aromatic rings | ± (40 - 70) | Steric repulsion between the ortho-CF₃ group and the difluorophenyl ring forces a non-planar arrangement. |
| C(Ar¹)-C(Ar¹)-N-H | Defines the orientation of the amino group | ~10-30 | The amino group in ortho-substituted anilines often shows some deviation from planarity. |
These values are hypothetical and serve to illustrate the expected non-planar conformation. An experimental X-ray structure is required for definitive measurement.
Analysis of Intermolecular Interactions (e.g., C-H···F Hydrogen Bonds)
Information regarding the specific intermolecular interactions, including the presence and nature of C-H···F hydrogen bonds, for this compound is not available in published research. A detailed analysis of such interactions would necessitate crystallographic data, which could not be located.
Computational Chemistry and Molecular Modeling of 4 3,4 Difluorophenoxy 2 Trifluoromethyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation or its density-based equivalent, these methods can predict molecular geometries, electronic structures, and various other chemical characteristics with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comscirp.orgresearchgate.netresearchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.
For 4-(3,4-difluorophenoxy)-2-(trifluoromethyl)aniline, DFT methods would be used to calculate the ground-state optimized geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum electronic energy. The resulting optimized structure provides a detailed picture of the molecule's shape. For instance, calculations on similar aromatic compounds have successfully predicted these parameters. bhu.ac.in The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of these calculations.
| Parameter | Optimized Value |
| Selected Bond Lengths (Å) | |
| C-N (Aniline) | ~1.40 |
| C-O (Ether Linkage) | ~1.37 |
| C-F (Difluorophenoxy) | ~1.35 |
| C-C (Aromatic Rings) | ~1.39 - 1.41 |
| C-C (Trifluoromethyl) | ~1.51 |
| C-F (Trifluoromethyl) | ~1.34 |
| **Selected Bond Angles (°) ** | |
| C-N-H | ~113 |
| C-O-C | ~118 |
| F-C-C | ~119 |
| C-C-C (Aromatic) | ~120 |
| F-C-F (Trifluoromethyl) | ~107 |
| Note: The values in this table are representative and are based on typical results from DFT calculations for similar functional groups. Actual calculated values would be specific to the molecule's unique electronic environment. |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in their theoretical framework. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results. While computationally more demanding than DFT, ab initio calculations are often used as a benchmark to validate results from other methods. For a molecule like this compound, these high-level calculations could be used to refine the understanding of its electronic energy and structural properties, ensuring a high degree of confidence in the theoretical predictions. nih.gov
The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation (XC) functional.
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Common choices range from minimal sets like STO-3G to more flexible and accurate split-valence sets like the Pople basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). gaussian.comchemrxiv.org The selection involves a trade-off between computational cost and the desired accuracy; larger basis sets provide more precise results but require more computational resources. chemrxiv.orgnih.gov
Exchange-Correlation Functionals: In DFT, the XC functional approximates the complex many-electron interactions. There is a hierarchy of functionals, including the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA) (e.g., BP86, PBE), and hybrid functionals, which mix a portion of exact Hartree-Fock exchange (e.g., B3LYP). uni-paderborn.de Hybrid functionals like B3LYP are very popular as they often yield highly accurate geometries and electronic properties for organic molecules. nih.govekb.eg The choice of functional can significantly impact the calculated results, and validation against experimental data or higher-level ab initio calculations is often recommended. nih.gov
Electronic Structure Analysis
Analysis of the electronic structure reveals how electrons are distributed within the molecule and how this distribution influences its reactivity and interactions.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. taylorandfrancis.comlibretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital can be considered the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor. thaiscience.info
LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy signifies a better electron acceptor. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This gap is also indicative of the potential for intramolecular charge transfer, which is crucial for understanding a molecule's optical and electronic properties. nih.gov For this compound, DFT calculations would be used to determine the energies of these orbitals and visualize their spatial distribution. semanticscholar.org
| Parameter | Calculated Value (eV) | Significance |
| HOMO Energy | ~ -6.5 | Indicates electron-donating capability |
| LUMO Energy | ~ -1.5 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 | Correlates with chemical reactivity and stability |
| Note: These are representative energy values typical for similar aromatic compounds. The specific values for the title compound would be determined via quantum chemical calculations. |
Natural Bonding Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the classical Lewis structure concept. wikipedia.orgfluorine1.ruwisc.eduq-chem.com
NBO analysis for this compound would provide insights into:
Hybridization: The specific hybridization of atomic orbitals that form the bonds.
Charge Distribution: The natural atomic charges on each atom, offering a more robust picture of charge distribution than other methods like Mulliken population analysis.
Intramolecular Interactions: Crucially, NBO analysis quantifies the delocalization of electron density from filled "donor" orbitals (like lone pairs or bonding orbitals) to empty "acceptor" orbitals (typically antibonding orbitals). nih.gov These donor-acceptor interactions, also known as hyperconjugation, stabilize the molecule. The stabilization energy (E(2)) associated with each interaction can be calculated using second-order perturbation theory, highlighting the most significant intramolecular charge transfer pathways. nih.gov
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | σ* (C-C)Aromatic | ~ 5-10 | Lone pair delocalization into aniline (B41778) ring |
| LP (2) O | σ* (C-C)Aromatic | ~ 2-5 | Lone pair delocalization from ether oxygen |
| π (C=C) | π* (C=C) | ~ 15-25 | Pi-electron delocalization within aromatic rings |
| Note: LP denotes a lone pair orbital. σ* and π* denote antibonding orbitals. E(2) values are hypothetical examples illustrating the type of data obtained from an NBO analysis for this class of molecule. |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of molecules. It illustrates the charge distribution within a molecule, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP surface reveals distinct regions of positive and negative potential.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are indicative of sites prone to electrophilic attack. In this molecule, the most negative potential is concentrated around the oxygen atom of the ether linkage and the nitrogen atom of the aniline group, due to the presence of lone pair electrons. The fluorine atoms also contribute to regions of negative potential. These sites are the most likely to interact with protons or other electrophiles. researchgate.net
Positive Regions (Blue): These areas signify electron-deficient regions and are susceptible to nucleophilic attack. The hydrogen atoms of the amine group exhibit the most positive potential, making them the primary sites for interaction with nucleophiles. researchgate.net
Neutral Regions (Green): These areas represent regions with a near-neutral electrostatic potential, typically found over the carbon atoms of the aromatic rings.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties. These theoretical calculations can provide detailed assignments of experimental spectra and offer insights into the molecule's electronic and structural characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations of NMR chemical shifts have become a standard method to aid in the assignment of complex spectra, especially for molecules containing multiple fluorine atoms. nih.gov
Calculations are typically performed using DFT methods, such as the B3LYP functional, with appropriate basis sets like 6-31+G(d,p) or 6-311+G(2d,p). nih.gov To improve accuracy, systematic errors are often corrected by comparing the computed absolute isotropic shieldings to experimental chemical shifts for a set of related compounds and applying a linear scaling factor. nih.gov For ¹⁹F NMR, the large chemical shift range makes theoretical predictions particularly valuable for assigning specific fluorine resonances in multifluorinated aromatic compounds. nih.govresearchgate.net
The predicted chemical shifts for this compound would be referenced against a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. researchgate.net The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), can further refine the accuracy of the predictions, as chemical shifts can be sensitive to the solvent environment. nih.gov
Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are illustrative and based on typical shifts for similar structural motifs calculated using DFT methods.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | NH₂ | ~4.5 - 5.5 |
| H-3 | ~6.8 - 7.0 | |
| H-5 | ~7.0 - 7.2 | |
| H-6 | ~6.7 - 6.9 | |
| H-2' | ~7.1 - 7.3 | |
| H-5'/H-6' | ~6.9 - 7.1 | |
| ¹⁹F | CF₃ | ~ -60 to -65 |
| F-3' | ~ -135 to -145 | |
| F-4' | ~ -150 to -160 |
Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. By modeling the normal modes of vibration, each band can be attributed to specific molecular motions, such as stretching, bending, or twisting of functional groups. materialsciencejournal.orgrasayanjournal.co.in
DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies. asianpubs.org The calculated frequencies are typically higher than the experimental values due to the harmonic approximation. To achieve better agreement with experimental data, the computed frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). rasayanjournal.co.inasianpubs.org
For this compound, key vibrational modes include:
N-H Vibrations: The aniline group gives rise to characteristic symmetric and antisymmetric stretching vibrations, typically observed in the 3400-3500 cm⁻¹ region. materialsciencejournal.org N-H bending modes appear at lower frequencies (~1600-1650 cm⁻¹). asianpubs.org
C-F Vibrations: The stretching vibrations of the C-F bonds on the difluorophenoxy ring and the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range.
Aromatic Ring Vibrations: C-H stretching modes of the aromatic rings typically appear above 3000 cm⁻¹. rasayanjournal.co.in C=C stretching vibrations within the rings are found in the 1400-1600 cm⁻¹ region. rasayanjournal.co.in
Ether Linkage: The asymmetric C-O-C stretching of the ether bond is expected around 1200-1250 cm⁻¹.
Table 2: Illustrative Vibrational Frequencies and Assignments Based on DFT calculations for aniline derivatives. materialsciencejournal.orgasianpubs.org
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
|---|---|---|---|
| N-H Antisymmetric Stretch | ~3505 | ~3508 | - |
| N-H Symmetric Stretch | ~3415 | ~3422 | - |
| Aromatic C-H Stretch | ~3060 | ~3065 | ~3060 |
| N-H Bending (Scissoring) | ~1635 | ~1640 | - |
| Aromatic C=C Stretch | ~1590 | ~1595 | ~1592 |
| CF₃ Symmetric Stretch | ~1320 | ~1325 | ~1323 |
| C-O-C Asymmetric Stretch | ~1240 | ~1245 | ~1242 |
| C-F Stretch (Aromatic) | ~1180 | ~1185 | ~1181 |
Conformational Analysis and Molecular Dynamics (MD) Simulations
The biological activity and physicochemical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations provide a detailed picture of the molecule's preferred shapes and dynamic behavior.
This compound possesses several rotatable bonds, leading to conformational flexibility. The most significant flexible moieties are the ether linkage (C-O-C) and the bonds connecting the trifluoromethyl and amino groups to the aniline ring.
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformational preferences and dynamics. Molecular simulations often incorporate solvent effects to provide a more realistic representation of the molecule's behavior in solution. semanticscholar.org
There are two primary approaches to modeling solvent effects:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and is often used for geometry optimizations and the calculation of solvation free energies, which indicate the molecule's solubility. semanticscholar.org
Explicit Solvation Models: In this method, individual solvent molecules (e.g., water, ethanol) are explicitly included in the simulation box around the solute molecule. researchgate.net This approach is used in Molecular Dynamics (MD) simulations, which track the motions of all atoms over time. MD simulations provide detailed information on how specific solute-solvent interactions, like hydrogen bonding, affect the solute's conformation, flexibility, and stability. semanticscholar.orgnih.gov The analysis of the simulation trajectory can reveal how the solvent shell organizes around the molecule and stabilizes or destabilizes different conformers.
For this compound, MD simulations in an explicit solvent would be crucial for understanding its dynamic behavior in a biological or chemical environment, revealing how solvent interactions modulate its conformational landscape. nih.gov
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry and molecular modeling serve as powerful tools for elucidating the intricate mechanisms of chemical reactions. For a molecule with the structural complexity of this compound, these methods can provide invaluable insights into reaction pathways, transition states, and the electronic factors governing its reactivity. However, a detailed computational study specifically elucidating the reaction mechanisms involving this compound is not extensively documented in publicly available scientific literature.
General computational approaches, such as Density Functional Theory (DFT), are frequently employed to investigate the mechanisms of reactions involving structurally similar aniline and trifluoromethyl-containing compounds. mdpi.comrsc.org These studies often calculate the energy barriers of potential reaction pathways to determine the most likely mechanism. rsc.org For instance, in the context of trifluoromethylation reactions, computational methods have been used to compare different mechanistic possibilities, such as backside versus frontside attacks. rsc.org
While direct computational data for the target molecule is scarce, the principles of these studies can be extrapolated to hypothesize about its reactivity. For example, computational analysis of related anilines in reactions with radicals has been used to predict key products and reaction kinetics. mdpi.com Such an approach for this compound would involve modeling the interaction of the aniline nitrogen or the aromatic rings with various reagents and calculating the activation energies for different potential transformations.
A hypothetical computational study to elucidate a reaction mechanism involving this compound, for instance, in an N-arylation reaction, would typically involve the steps outlined in the table below.
Table 1: Hypothetical Workflow for Computational Elucidation of a Reaction Mechanism
| Step | Description | Computational Method | Expected Output |
|---|---|---|---|
| 1. Geometry Optimization | Optimization of the 3D structures of reactants, intermediates, transition states, and products. | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*). | Minimized energy structures and their corresponding electronic energies. |
| 2. Transition State Search | Identification of the highest energy point along the reaction coordinate connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods. | The geometry of the transition state and its associated energy. |
| 3. Frequency Analysis | Calculation of vibrational frequencies to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). | Same level of theory as optimization. | Vibrational frequencies, zero-point vibrational energies (ZPVE), and confirmation of the nature of the stationary point. |
| 4. Intrinsic Reaction Coordinate (IRC) Calculation | Following the reaction path downhill from the transition state to connect it to the corresponding reactants and products. | IRC methods. | Confirmation that the identified transition state correctly connects the desired reactants and products. |
Such a computational investigation would provide a deep, molecular-level understanding of the reaction mechanism, complementing experimental findings and guiding the design of more efficient synthetic routes.
Role of 4 3,4 Difluorophenoxy 2 Trifluoromethyl Aniline As a Building Block in Organic Synthesis
Precursor in Heterocycle Synthesis
The aniline (B41778) functional group is a cornerstone for the assembly of numerous heterocyclic rings. 4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)aniline is particularly useful in this regard, providing a pathway to synthesize fluorinated heterocycles whose unique properties are of significant interest.
The synthesis of quinoxaline (B1680401) and quinoline (B57606) frameworks often relies on aniline precursors.
Quinoxalines are typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov To utilize this compound for this purpose, it must first be converted into the corresponding o-phenylenediamine (B120857). This is achieved through a standard two-step sequence: regioselective nitration of one of the positions ortho to the amino group, followed by the chemical reduction of the newly introduced nitro group to a second amine. The resulting 1,2-diamino derivative can then undergo cyclocondensation to form the quinoxaline ring system.
Quinoline derivatives can be synthesized from anilines via several classic methods, including the Conrad-Limpach and Doebner-von Miller reactions. jptcp.com In the Conrad-Limpach synthesis, an aniline is reacted with a β-ketoester. The reaction of this compound under these conditions would lead directly to a substituted 4-hydroxyquinoline (B1666331), a core structure in many biologically active molecules. chemicalbook.com
| Reaction Name | General Precursors | Description | Role of this compound |
| Quinoxaline Synthesis | Substituted o-phenylenediamine, 1,2-dicarbonyl compound | Cyclocondensation reaction to form the pyrazine (B50134) ring fused to a benzene (B151609) ring. nih.gov | Serves as the starting material for the synthesis of the required o-phenylenediamine intermediate via nitration and subsequent reduction. |
| Conrad-Limpach Quinoline Synthesis | Substituted aniline, β-ketoester | Condensation followed by thermal cyclization to produce a 4-hydroxyquinoline derivative. | Acts directly as the aniline component, reacting with the β-ketoester to form the quinoline core. chemicalbook.com |
This aniline derivative is also a key starting material for more complex, fused heterocyclic systems.
Phenazines are often prepared through the oxidation of o-phenylenediamines in the presence of an oxidizing agent. researchgate.net Similar to quinoxaline synthesis, this compound would first be converted to its 1,2-diamino derivative, which can then be subjected to oxidative cyclization to yield the corresponding substituted phenazine. nih.govresearchgate.net
Phenoxazines are typically synthesized by the condensation of an o-aminophenol with a catechol derivative or through the cyclization of a 2-nitrodiphenyl ether. researchgate.netnih.gov To serve as a precursor, the aniline would require modification to introduce a hydroxyl group at an ortho position. This can be accomplished through diazotization of the amine, followed by hydrolysis to yield the corresponding phenol (B47542), which can then be used in standard phenoxazine (B87303) syntheses.
Benzoimidazotriazines are complex fused systems. Their synthesis can be envisaged from precursors such as aminobenzimidazoles. The initial step would involve the creation of a benzimidazole (B57391) ring from this compound, followed by further functionalization and cyclization to construct the fused triazine ring.
| Heterocycle | General Precursors | Synthetic Approach | Role of this compound |
| Phenazine | Substituted o-phenylenediamine | Oxidative cyclization of the diamine precursor. researchgate.net | Starting material for the synthesis of the required o-phenylenediamine intermediate. |
| Phenoxazine | Substituted o-aminophenol | Condensation and cyclization with a suitable partner like a catechol. nih.gov | Can be converted into the necessary o-aminophenol intermediate via diazotization and hydrolysis. |
| Benzoimidazotriazine | Aminobenzimidazole derivative | Multi-step synthesis involving the formation of a benzimidazole ring followed by annulation of the triazine ring. | Serves as the foundational block for the initial benzimidazole synthesis. |
Benzotriazoles and benzimidazoles are fundamental heterocyclic scaffolds in medicinal chemistry.
Benzimidazoles are commonly prepared via the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivatives under heating. nih.govresearchgate.netnih.gov The synthetic route begins with the conversion of this compound to the corresponding o-phenylenediamine through nitration and reduction, which is then cyclized with an appropriate carboxylic acid. researchgate.net
Benzotriazoles are synthesized by the diazotization of o-phenylenediamines using sodium nitrite (B80452) in an acidic medium, which leads to spontaneous cyclization. researchgate.netyoutube.com The key intermediate, the substituted o-phenylenediamine derived from this compound, is therefore essential for this pathway. gsconlinepress.com
| Reaction Name | General Precursors | Description | Role of this compound |
| Phillips Benzimidazole Synthesis | Substituted o-phenylenediamine, Carboxylic acid | Condensation reaction at elevated temperatures to form the imidazole (B134444) ring. nih.gov | Precursor for the required o-phenylenediamine intermediate. |
| Benzotriazole Formation | Substituted o-phenylenediamine, Sodium nitrite, Acid | Diazotization of one amino group followed by intramolecular cyclization onto the other. youtube.com | Serves as the starting material for the necessary o-phenylenediamine. |
The synthesis of pyrazoles and pyridazines requires a hydrazine (B178648) precursor, which can be derived from the parent aniline.
Pyrazoles are classically formed through the Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govyoutube.com To be used in this synthesis, this compound must first be converted into its corresponding hydrazine. This transformation is typically achieved by diazotizing the aniline to form a diazonium salt, which is then reduced (e.g., with sodium sulfite (B76179) or tin(II) chloride) to yield the hydrazine.
Pyridazine (B1198779) synthesis involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or a related precursor. google.comnih.govorganic-chemistry.org As with pyrazole (B372694) synthesis, the crucial first step is the conversion of the aniline starting material into its hydrazine derivative. uminho.pt
| Heterocycle | General Precursors | Synthetic Approach | Role of this compound |
| Pyrazole | Substituted hydrazine, 1,3-Dicarbonyl compound | Cyclocondensation reaction to form the five-membered pyrazole ring. nih.gov | Can be converted to the required hydrazine derivative via diazotization and reduction. |
| Pyridazine | Substituted hydrazine, 1,4-Dicarbonyl compound | Cyclocondensation to form the six-membered pyridazine ring. nih.govorganic-chemistry.org | Serves as the precursor for the necessary hydrazine intermediate. |
Scaffold for Complex Molecular Architectures and Functional Materials
Beyond heterocycle synthesis, the unique electronic and structural features of this aniline derivative make it a valuable scaffold for building larger, functional molecules.
Triarylmethanes are a class of compounds known for their intense color and use as dyes and functional materials. Their synthesis often involves the acid-catalyzed electrophilic substitution of electron-rich aromatic compounds, such as anilines, onto a central carbon atom derived from an aldehyde or ketone. In this context, this compound can act as the nucleophilic component. The reaction with an aromatic aldehyde (e.g., benzaldehyde) or a diaryl ketone would lead to the formation of a leuco-triarylmethane intermediate, which can subsequently be oxidized to the final, highly conjugated triarylmethane product. The fluorine substituents on the molecule would modulate the electronic properties, and thereby the color and stability, of the resulting material.
| Product Class | General Precursors | Description | Role of this compound |
| Triarylmethane Derivatives | Substituted aniline (2 equiv.), Aromatic aldehyde or diaryl ketone | Acid-catalyzed electrophilic aromatic substitution to form a central sp³-hybridized carbon linked to three aryl rings. | Acts as the electron-rich aromatic nucleophile that attacks the carbonyl carbon, forming two of the three aryl-carbon bonds. |
Utility in the Construction of Multifunctionalized Aromatic Compounds
The chemical architecture of this compound makes it a valuable building block in organic synthesis, particularly for the construction of complex, multifunctionalized aromatic compounds. Its utility stems from the presence of several key structural features: a reactive primary aniline amine group, a trifluoromethyl group, and a difluorophenoxy moiety. These elements are frequently sought after in the design of biologically active molecules.
In medicinal chemistry, aniline derivatives are foundational scaffolds for a vast array of pharmaceuticals. The primary amine of this compound serves as a versatile handle for introducing the entire molecule into larger, more complex structures. This is commonly achieved through reactions such as amide bond formation or nucleophilic aromatic substitution, where the aniline nitrogen acts as the nucleophile.
A significant application of structurally similar fluorinated anilines is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. researchgate.neted.ac.uk Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases. ed.ac.uk The general structure of many kinase inhibitors involves a core heterocyclic scaffold to which various substituted aniline fragments are attached. researchgate.net The specific substituents on the aniline ring are critical for modulating the drug's potency, selectivity, and pharmacokinetic properties. The combination of the electron-withdrawing trifluoromethyl group and the difluorophenoxy group in the target molecule can enhance binding affinity to the kinase's ATP-binding site and improve metabolic stability. acs.org For instance, novel isophthalic and terephthalic acid derivatives designed as type-2 protein kinase inhibitors have been synthesized using 3-(trifluoromethyl)aniline (B124266) as a key reagent. nih.gov
The synthesis of these complex molecules often involves coupling the aniline derivative with a suitable electrophilic partner, such as a chlorinated quinazoline (B50416) or quinoline, to form the final inhibitor structure. ijcce.ac.ir The strategic placement of fluorine atoms and trifluoromethyl groups can significantly influence the biological activity and properties of the resulting compounds. acs.org
Design of Advanced Materials Featuring Fluorinated Moieties
The incorporation of fluorine atoms into organic molecules can impart unique and desirable properties, making them attractive for the design of advanced materials. researchgate.net The compound this compound, with its high fluorine content distributed across two distinct functional groups, is a promising candidate for developing such materials.
Fluorinated moieties are known to enhance several key characteristics of materials:
Thermal Stability: The strength of the carbon-fluorine bond contributes to increased thermal and oxidative stability.
Hydrophobicity and Lipophilicity: Fluorinated segments can create materials with low surface energy, leading to water and oil repellency.
Electronic Properties: The high electronegativity of fluorine significantly alters the electronic nature of a molecule, which can be harnessed in the design of organic electronics. tcichemicals.com
Polyaniline (PANI) and its derivatives are a well-known class of conducting polymers with applications in areas like energy-saving devices and chemical sensors. nih.gov The properties of PANI can be tuned by synthesizing polymers from substituted aniline monomers. By analogy, the polymerization of this compound could lead to a highly fluorinated polymer with distinct electronic, thermal, and solubility properties. The resulting polymer films could potentially be used in the design of specialized chemical sensors or as components in electronic devices where the electron-withdrawing nature of the substituents would play a key role. nih.gov
Strategies for Derivatization and Functional Group Interconversions
The structure of this compound offers multiple sites for chemical modification, allowing for extensive derivatization and structural diversification. These transformations can target the aniline nitrogen, the aromatic ring to which it is attached, the trifluoromethyl group, or the difluorophenoxy moiety.
Modifications at the Aniline Nitrogen and Aromatic Ring
The primary amino group and its attached aromatic ring are the most common sites for derivatization.
Reactions at the Aniline Nitrogen:
The nucleophilic nitrogen atom of the primary amine can readily undergo several fundamental reactions, including N-alkylation and N-acylation.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. This can be achieved using alkyl halides in the presence of a base or through reductive amination with aldehydes or ketones. researchgate.net Heterogeneous catalysts, such as palladium on charcoal, can facilitate the N-alkylation of anilines using primary amines as the alkylating agents, offering high atom economy. organic-chemistry.org
N-Acylation: The reaction of the aniline with acylating agents like acyl chlorides or anhydrides yields stable amide derivatives. This is a common strategy in medicinal chemistry to introduce specific structural motifs or to modulate the electronic properties of the amine. researchgate.net Trifluoromethanesulfonic acid can also serve as an effective catalyst for acylation reactions. mdpi.com
Transformations of the Aromatic Ring:
The amino group strongly influences the reactivity of the aromatic ring to which it is attached.
Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). organic-chemistry.orgresearchgate.net This transformation is one of the most powerful tools in aromatic chemistry, as the diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents.
Sandmeyer Reaction: Replacement with -Cl, -Br, or -CN using copper(I) salts.
Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄) and heat.
Gattermann Reaction: Replacement with halides using copper powder.
Replacement by -I: Reaction with potassium iodide (KI).
Replacement by -OH: Heating the diazonium salt in an aqueous acidic solution. google.com
Electrophilic Aromatic Substitution: The -NH₂ group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com In this compound, the para position is blocked by the difluorophenoxy group. One ortho position is occupied by the deactivating trifluoromethyl group, while the other ortho position (C6) and the meta position (C5) are available for substitution. The strong activating effect of the amine group would likely direct electrophiles such as halogens (in halogenation) or the nitronium ion (in nitration) primarily to the C6 position, despite potential steric hindrance. wikipedia.orgbyjus.com
Table 1: Derivatization Reactions at the Aniline and Aromatic Ring
| Reaction Type | Reagents | Product Type |
| N-Alkylation | R-X (Alkyl halide), Base | Secondary/Tertiary Amine |
| N-Acylation | RCOCl (Acyl chloride) | Amide |
| Diazotization | NaNO₂, HCl (0-5 °C) | Arenediazonium Salt |
| ↳ Sandmeyer | CuBr / CuCl / CuCN | Aryl Bromide / Chloride / Nitrile |
| ↳ Schiemann | HBF₄, Heat | Aryl Fluoride (B91410) |
| ↳ Hydrolysis | H₂SO₄, H₂O, Heat | Phenol |
| Halogenation | Br₂ in H₂O | Bromo-substituted Aniline |
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is generally considered robust and chemically stable due to the strength of the C-F bonds. tcichemicals.com However, under specific and often harsh conditions, it can be transformed into other functional groups, providing a route for further molecular diversification.
Hydrolysis to Carboxylic Acid: The -CF₃ group can be hydrolyzed to a carboxylic acid (-COOH) group. This transformation typically requires strong acidic conditions, such as fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. rsc.orgresearchgate.netacs.org The reaction proceeds through the stepwise replacement of fluorine atoms with hydroxyl groups, eventually forming an unstable triol that dehydrates to the carboxylic acid. The electron-withdrawing nature of other substituents on the aromatic ring can influence the ease of this hydrolysis. acs.org
Reduction: Catalytic reduction of a -CF₃ group is another potential transformation, though less common than hydrolysis. Depending on the reaction conditions and the catalyst used, it can lead to difluoromethyl (-CF₂H) or monofluoromethyl (-CH₂F) groups. For example, the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene can yield 2-trifluoromethylaniline. google.com
Table 2: Transformations of the Trifluoromethyl Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | Fuming H₂SO₄, H₃BO₃, Heat | Carboxylic Acid (-COOH) |
| Partial Reduction | Catalytic Hydrogenation (specific conditions) | Difluoromethyl (-CF₂H) |
Reactions at the Difluorophenoxy Moiety for Structural Diversification
The difluorophenoxy portion of the molecule presents a different set of challenges and opportunities for chemical modification. The fluorine atoms on this aromatic ring are potential sites for nucleophilic aromatic substitution (SNAr).
In a typical SNAr reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). fiveable.memasterorganicchemistry.com
In the case of the 3,4-difluorophenoxy moiety, the fluorine atoms themselves are potential leaving groups. The C-F bond is strong, but fluoride can be displaced if the ring is sufficiently electron-deficient. libretexts.org However, this ring lacks the strong ortho/para activating groups (like a nitro group) that are typically required to make SNAr reactions proceed under mild conditions. masterorganicchemistry.com Therefore, replacing one or both of the fluorine atoms on the phenoxy ring with other nucleophiles (e.g., alkoxides, amines) would likely require forcing conditions, such as high temperatures and strong bases. While theoretically possible, such reactions may not be selective and could be complicated by side reactions. A concerted SNAr mechanism, which avoids high-energy intermediates, could potentially broaden the scope for such transformations on less activated rings. nih.gov
Mechanistic Investigations of Environmental Degradation Pathways for Fluorinated Aniline Compounds
Oxidative Degradation Mechanisms of Aryl Ethers in Environmental Systems
The degradation of aryl ethers in the environment is often initiated by oxidative processes. These reactions are primarily mediated by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide anion radicals (O₂⁻•), and singlet oxygen (¹O₂). nih.govresearchgate.net These ROS can be generated through various photochemical and biological processes in soil and aquatic environments.
The ether linkage in aryl ether compounds can be a target for oxidative attack. The degradation process can involve hydroxylation of the aromatic rings, followed by ring cleavage. In some cases, oxidation is the primary mechanism of degradation. researchgate.net For instance, the degradation of lignin, a complex natural polymer containing aryl ether linkages, is known to involve ROS generated by white-rot fungi. researchgate.net The stability of fluorinated alkyl aryl ethers against thermal and oxidative stress has been studied, indicating that the basic molecular structure is durable, though this stability can decrease when hydrogen atoms are present on carbons adjacent to the benzene (B151609) rings. researchgate.net
Advanced oxidation processes (AOPs), which are engineered systems that generate highly reactive radicals, are effective in degrading persistent organic pollutants. These processes mimic and accelerate the natural oxidative degradation pathways.
Photochemical Transformation Pathways of Fluorinated Anilines
Photochemical transformation is a significant degradation pathway for many aromatic compounds present in sunlit surface waters and on terrestrial surfaces. Fluorinated anilines can undergo direct photolysis, where the molecule absorbs light energy, leading to bond cleavage or rearrangement. Additionally, indirect photolysis can occur, where other substances in the environment (photosensitizers) absorb light and produce reactive species that then attack the aniline (B41778) compound.
Visible-light photoredox catalysis has emerged as a powerful method for activating and transforming fluorinated aromatic compounds under mild conditions. researchgate.net For aniline derivatives, photocatalytic methods can initiate trifluoromethylation and other fluoroalkylation reactions, demonstrating the susceptibility of the aniline scaffold to photochemical transformation. rsc.orgconicet.gov.ar These reactions proceed through the generation of fluoroalkyl radicals from various precursors upon excitation of a photocatalyst by visible light. conicet.gov.ar
The photochemical degradation of aniline in the presence of freshwater algae has been shown to be accelerated, with the degradation rate increasing significantly with algal cell density. This enhancement is attributed to the photogeneration of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, by the algae.
Furthermore, studies on the photolysis of fluorinated pharmaceuticals and pesticides indicate that the specific fluorinated motif on the molecule influences its susceptibility to degradation. Photolysis can lead to either defluorination or the formation of various fluorinated byproducts. digitellinc.com
Hydrolytic Stability and Cleavage of the Phenoxy Ether Linkage under Simulated Environmental Conditions
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of the phenoxy ether linkage in a compound like 4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)aniline towards hydrolysis is a key factor in its environmental persistence. The rate of hydrolysis is often strongly dependent on the pH of the surrounding medium.
Studies on analogous compounds, such as the herbicide fenoxaprop-ethyl, which also contains a phenoxy ether linkage, provide significant insights. The chemical stability of fenoxaprop-ethyl is highly sensitive to pH. Under acidic conditions (pH below 4.6), it undergoes rapid non-enzymatic hydrolysis, which involves the cleavage of the benzoxazolyl-oxy-phenoxy ether linkage. usda.gov This acidic hydrolysis results in the formation of distinct breakdown products compared to degradation under neutral or basic conditions. usda.gov
Conversely, aryl esters and ethers can also be susceptible to base-catalyzed hydrolysis. For some herbicides, the half-life decreases dramatically as the pH increases into the alkaline range. researchgate.net For example, the herbicide flumioxazin has a half-life of 39 hours at a pH of 6.1, which shortens to 18.6 hours at pH 7.1, and to just 1.7 hours at a pH above 8.5. researchgate.net While some compounds are relatively stable under neutral conditions, others can still undergo slow hydrolysis over extended periods. nih.gov The specific structure of the molecule, including the nature and position of substituents on the aromatic rings, influences the susceptibility of the ether bond to both acid and base-catalyzed cleavage. researchgate.net
Table 1: pH-Dependent Hydrolysis Half-Life of Flumioxazin, an illustrative compound.
| pH | Half-Life (hours) |
| 6.1 | 39.0 |
| 7.1 | 18.6 |
| >8.5 | 1.7 |
Data derived from studies on the herbicide flumioxazin and is intended to be illustrative of pH effects on related structures. researchgate.net
Biotransformation and Microbial Degradation of Trifluoromethylated Aromatic Amines
The biodegradation of fluorinated compounds presents a significant challenge for microorganisms due to the strength and stability of the carbon-fluorine bond. nih.gov The trifluoromethyl (-CF₃) group, in particular, is known for its recalcitrance to biological degradation. However, a variety of microorganisms have evolved pathways to transform and, in some cases, mineralize fluorinated aromatic compounds.
Microbial degradation of anilines often proceeds via oxidation of the aromatic ring, catalyzed by enzymes such as dioxygenases and monooxygenases. researchgate.net For fluorinated anilines, this can lead to the formation of fluorinated catechols. researchgate.net Subsequent steps can involve ring cleavage and, in some cases, defluorination, where the fluorine atom is removed as a fluoride (B91410) ion. researchgate.net
Several bacterial strains have been identified that are capable of degrading fluoroanilines. For example, a mixed culture system was shown to effectively degrade 2-fluoroaniline (B146934) and 3-fluoroaniline (B1664137) with high rates of defluorination (87.0% and 89.3%, respectively). nih.gov Analysis of the metabolic pathways suggested that degradation involved unconventional routes, including simultaneous hydroxylation and dehalogenation by monooxygenases, which prevents the accumulation of toxic metabolites. nih.gov Similarly, Rhodococcus species have been shown to degrade chloro-nitroaniline via monooxygenase and dioxygenase enzymes. plos.org While direct evidence for the degradation of this compound is limited, these studies on analogous compounds suggest potential pathways.
Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of persistent organic pollutants through the action of extracellular enzymes. The model fungus Cunninghamella elegans is used to study the biotransformation of fluorinated drugs and xenobiotics. dntb.gov.ua The transformation of fluorinated compounds by microorganisms can be influenced by environmental conditions such as pH, temperature, and the availability of other carbon sources. nih.govresearchgate.netbesjournal.com
Influence of Substitution Patterns on Degradation Kinetics and Proposed Metabolite Structures
The rate and pathway of degradation for a fluorinated aniline compound are heavily influenced by the number, type, and position of its substituents. The presence of fluorine atoms and trifluoromethyl groups on the aniline and phenoxy rings of this compound has a profound effect on its chemical properties and susceptibility to degradation.
Influence on Degradation Kinetics: Research has shown a clear correlation between the degree of fluorine substitution and the rate of biodegradation. In a study on the aerobic degradation of fluoroanilines, the time required for microbial cultures to acclimate and degrade the compounds increased with the number of fluorine substituents. nih.gov Specifically, the maximum specific degradation rates decreased as the number of fluorine atoms on the aniline ring increased. nih.gov This suggests that the difluoro- and trifluoromethyl-substituents on the target molecule would likely contribute to its persistence in the environment compared to less fluorinated analogues.
Table 2: Effect of Fluorine Substitution on Aerobic Degradation Rates of Fluoroanilines.
| Compound | Acclimation Time (days) | Max. Specific Degradation Rate (mg FA / g VSS h) |
| 4-Fluoroaniline (B128567) (4-FA) | 26 | 22.48 ± 0.55 |
| 2,4-Difluoroaniline (2,4-DFA) | 51 | 15.27 ± 2.04 |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 165 | 8.84 ± 0.93 |
Data from a study on mixed bacterial cultures, illustrating the trend of decreasing degradation rate with increasing fluorine substitution. nih.gov
Proposed Metabolite Structures: Based on established degradation pathways for related compounds, several potential metabolites can be proposed for this compound.
Hydroxylation Products: Microbial mono- and dioxygenases could hydroxylate one or both of the aromatic rings. This could lead to the formation of various phenolic derivatives. Metabolism of 4-fluoroaniline in rats, for example, yields 2-amino-5-fluorophenylsulphate through ortho-hydroxylation. nih.gov
Ether Bond Cleavage Products: Both hydrolytic and oxidative processes could lead to the cleavage of the phenoxy ether linkage. This would result in the formation of two separate aromatic compounds: 2-(trifluoromethyl)aniline (B126271) and 3,4-difluorophenol (B1294555).
Defluorination Products: Enzymatic action can lead to the removal of fluorine atoms from the aromatic rings. Biodehalogenation of fluorinated anilines can proceed through the formation of hydroxylated metabolites that subsequently lose a fluoride ion. nih.gov This process could lead to the formation of hydroxylated and partially defluorinated versions of the parent compound or its cleavage products.
Products of Trifluoromethyl Group Transformation: While the -CF₃ group is generally recalcitrant, some microbial pathways can transform it, although this is less common. More frequently, the -CF₃ group remains intact on aromatic fragments during the initial stages of degradation.
The reactivity and subsequent fate of these intermediate metabolites are also dependent on their substitution patterns. For instance, the reactivity of (semi)quinoneimines, which can be formed during the biodehalogenation of fluorinated anilines, increases with the number of fluoro-substituents. nih.gov
Q & A
Basic Research Questions
Q. What are the critical structural features of 4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)aniline that influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The compound’s reactivity in NAS is governed by electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) and difluorophenoxy (-OC₆H₃F₂), which activate the aromatic ring toward nucleophilic attack. The -NH₂ group at the 2-position may act as a directing group. To confirm this, computational tools (e.g., DFT calculations) can assess electron density distribution, while experimental validation involves substituting the -NH₂ group with protecting groups (e.g., acetyl) to test reaction outcomes .
Q. How can researchers optimize the synthesis of this compound using Ullmann or Buchwald-Hartwig coupling?
- Methodological Answer :
- Step 1 : Start with 2-nitro-4-(3,4-difluorophenoxy)benzotrifluoride. Reduce the nitro group to -NH₂ using catalytic hydrogenation (Pd/C, H₂) or Fe/HCl.
- Step 2 : For Ullmann coupling, use CuI/ligand systems with aryl halides. Monitor reaction progress via TLC or HPLC to optimize temperature (typically 80–120°C) and solvent polarity (DMF or DMSO).
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via NMR and HRMS .
Q. What spectroscopic techniques are most effective for characterizing the purity of this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments (δ -60 to -70 ppm for CF₃; δ -110 to -130 ppm for difluorophenoxy).
- ¹H NMR : Look for NH₂ protons (δ 5–6 ppm, broad singlet) and aromatic protons (δ 6.5–8 ppm).
- LC-MS : Confirm molecular ion peak ([M+H]⁺ at m/z ~315) and detect impurities.
- FTIR : Verify NH₂ stretching (3300–3500 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the difluorophenoxy group influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Steric Effects : The 3,4-difluorophenoxy group creates steric hindrance, favoring para-substitution in coupling reactions. Use X-ray crystallography to map spatial arrangements.
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, slowing reaction rates. Compare reaction kinetics with non-fluorinated analogs via time-resolved spectroscopy .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer :
- Systematic Screening : Vary catalysts (Pd vs. Cu), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (polar aprotic vs. ethers) to identify optimal conditions.
- Statistical Analysis : Apply Design of Experiments (DoE) to quantify variable interactions.
- Reproducibility Checks : Validate protocols across multiple labs to rule out equipment bias .
Q. How can computational modeling predict the metabolic stability of this compound in drug discovery contexts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
